REACTION_SMILES
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[CH3:9][O:10][N:11]([CH3:12])[C:13](=[O:14])[c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1.[CH:28]([N-:29][CH:30]([CH3:31])[CH3:32])([CH3:33])[CH3:34].[Cl-:21].[F:1][c:2]1[n:3][c:4]([F:8])[cH:5][cH:6][cH:7]1.[Li+:35].[NH4+:22].[O:23]1[CH2:24][CH2:25][CH2:26][CH2:27]1>>[F:1][c:2]1[n:3][c:4]([F:8])[cH:5][cH:6][c:7]1[C:13](=[O:14])[c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CON(C)C(=O)c1ccccc1
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Name
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CC(C)[N-]C(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)[N-]C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1cccc(F)n1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[NH4+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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O=C(c1ccccc1)c1ccc(F)nc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |